molecular formula C32H21FN4O2S B15108253 (2Z)-2-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B15108253
M. Wt: 544.6 g/mol
InChI Key: OWYHLJBSMXONQZ-MIXAMLLLSA-N
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Description

This compound features a fused thiazolo[3,2-a]benzimidazol-3(2H)-one core, a 1-phenylpyrazole moiety substituted with a 4-fluorobenzyloxy group, and a methylidene bridge connecting the pyrazole and thiazolo-benzimidazolone systems.

Properties

Molecular Formula

C32H21FN4O2S

Molecular Weight

544.6 g/mol

IUPAC Name

(2Z)-2-[[3-[3-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C32H21FN4O2S/c33-24-15-13-21(14-16-24)20-39-26-10-6-7-22(17-26)30-23(19-36(35-30)25-8-2-1-3-9-25)18-29-31(38)37-28-12-5-4-11-27(28)34-32(37)40-29/h1-19H,20H2/b29-18-

InChI Key

OWYHLJBSMXONQZ-MIXAMLLLSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)/C=C\5/C(=O)N6C7=CC=CC=C7N=C6S5

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C=C5C(=O)N6C7=CC=CC=C7N=C6S5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The thiazolo[3,2-a]benzimidazolone core distinguishes the target compound from analogs with related but distinct cores:

Compound Core Structure Key Features Reference
Target Compound Thiazolo[3,2-a]benzimidazol-3(2H)-one Fused bicyclic system with enhanced π-conjugation and rigidity. N/A
(Z)-2-(4-Chlorobenzylidene)benzo[d]thiazolo[3,2-a]imidazol-3(2H)-one Thiazolo[3,2-a]imidazol-3(2H)-one Smaller imidazole ring; chlorobenzylidene substituent increases lipophilicity.
Compound in Thiazolo[3,2-b][1,2,4]triazine-3,7-dione Triazine-dione core introduces additional hydrogen-bonding sites.

Implications :

  • The triazine-dione core in ’s compound could enhance solubility due to polar carbonyl groups .

Substituent Effects

Fluorobenzyloxy vs. Halogenated/Substituted Benzyl Groups
Compound Substituent Electronic Effects Physicochemical Impact Reference
Target Compound 4-Fluorobenzyloxy High electronegativity; moderate electron-withdrawing effect. Increased metabolic stability vs. chloro analogs. N/A
(Z)-2-(4-Chlorobenzylidene)benzo[d]thiazolo[3,2-a]imidazol-3(2H)-one 4-Chlorobenzylidene Larger atomic size; stronger electron-withdrawing effect. Higher lipophilicity (ClogP) .
Compound in 4-Fluorophenyl + triazolylmethyl Fluorine enhances bioavailability; triazole adds polarity. Improved water solubility vs. target.

Implications :

  • The 4-fluorobenzyloxy group balances lipophilicity and metabolic stability compared to bulkier chloro analogs .
  • Triazolylmethyl substituents () may improve aqueous solubility but reduce membrane permeability .
Pyrazole Ring Modifications
Compound Pyrazole Substituents Steric and Electronic Effects Reference
Target Compound 1-Phenyl, 3-(4-fluorobenzyloxy)phenyl Bulky substituents may hinder rotation, enhancing binding specificity. N/A
Compound in 1-Phenyl, 3-(3-fluoro-4-propoxyphenyl) Propoxy group increases flexibility and lipophilicity.
4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 2-Furyl + naphthylamino Extended aromaticity improves π-π interactions.

Implications :

  • The target’s rigid 4-fluorobenzyloxy-phenyl group may enhance binding to hydrophobic pockets compared to flexible propoxy derivatives .
  • Naphthylamino groups () could improve target affinity but reduce solubility .

Implications :

Physicochemical and Pharmacokinetic Properties

Inferred from structural analogs:

Property Target Compound (Z)-2-(4-Chlorobenzylidene) Analog Compound
Molecular Weight (g/mol) ~550 (estimated) 343.78 ~600
logP (Predicted) ~3.5–4.0 ~4.2 (chloro substituent) ~3.0 (polar triazine-dione)
Solubility Low (hydrophobic core) Very low Moderate
Metabolic Stability High (fluorine reduces oxidation) Moderate (chlorine susceptible to CYP450) High

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